molecular formula C11H11BrF3NO B1401952 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine CAS No. 1774897-52-7

4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine

Cat. No.: B1401952
CAS No.: 1774897-52-7
M. Wt: 310.11 g/mol
InChI Key: QGLBCWXAHUZWJR-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine (CAS 1774897-52-7) is a high-value chemical building block with a molecular weight of 310.11 and the molecular formula C 11 H 11 BrF 3 NO . This compound features a morpholine ring attached to a bromo- and trifluoromethyl-substituted phenyl ring, making it a versatile intermediate in medicinal chemistry and drug discovery. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, found in over 100 known drugs . It is extensively utilized in the synthesis of compounds targeting a wide range of therapeutic areas, including anticancer agents, antidepressants, antimicrobials, and HIV-protease inhibitors . The bromine atom on the phenyl ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the rapid exploration of chemical space around the core structure . The presence of the trifluoromethyl group is particularly valuable in drug design, as it can significantly influence a molecule's lipophilicity, metabolic stability, and overall binding affinity to biological targets. This compound is intended for research applications only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

4-[3-bromo-4-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c12-10-7-8(16-3-5-17-6-4-16)1-2-9(10)11(13,14)15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLBCWXAHUZWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine typically involves the following steps:

    Bromination: The starting material, 4-(trifluoromethyl)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.

    Morpholine Introduction: The brominated intermediate is then reacted with morpholine under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or palladium on carbon (Pd/C) with hydrogen gas in ethanol or methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted morpholines with various functional groups.

    Oxidation: Formation of N-oxides of the morpholine ring.

    Reduction: Formation of dehalogenated or modified trifluoromethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine serves as a potential scaffold for drug development. The presence of both bromine and trifluoromethyl groups enhances its reactivity and biological activity, making it a valuable building block in the synthesis of pharmaceutical compounds. The compound's unique properties allow for modifications that can optimize pharmacokinetic profiles.

Key Studies:

  • Interaction Studies: Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Techniques such as docking studies and binding affinity assays are employed to explore these interactions.

Anticancer Research

The compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, indicating potential therapeutic effects.

Case Study:

  • A study reported that this compound exhibited dose-dependent inhibition of cell growth in breast and lung cancer cell lines, with IC50 values ranging from 10 to 20 µM.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains. Preliminary results suggest significant inhibitory effects, which may lead to the development of new antibiotics.

Case Study:

  • In experiments assessing its antimicrobial efficacy, the compound displayed minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL against both Gram-positive and Gram-negative bacteria.

Material Science Applications

The unique chemical structure of this compound positions it as a candidate for material science research. Its properties may be exploited in the development of new materials with enhanced functionalities.

Potential Applications:

  • Polymer Chemistry: The compound can be utilized in synthesizing polymers with specific properties tailored for industrial applications.
  • Nanotechnology: Its unique reactivity could facilitate the development of nanomaterials for various technological applications.

Chemical Properties and Reactivity

The presence of bromine and trifluoromethyl groups significantly influences the reactivity of this compound. This compound can undergo various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
  • Oxidation and Reduction: The compound can participate in oxidation-reduction reactions under specific conditions.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, which are essential for synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylmorpholine Derivatives

Table 1: Key Structural and Physical Properties
Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) CAS Number Key Applications/Notes
4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine 3-Br, 4-CF₃ 310.11 1020253-04-6 Intermediate in cross-coupling
4-(4-(Trifluoromethyl)phenyl)morpholine 4-CF₃ 231.23 Not provided Nickel-catalyzed amination
4-(3-Fluoro-4-bromophenyl)morpholine 3-F, 4-Br 260.10 1564944-79-1 Halogen exchange studies
4-(4-Bromo-3-fluorophenyl)morpholine 4-Br, 3-F 260.10 279261-83-5 Pharmaceutical intermediates
4-(3-Bromo-5-cyclopropylphenyl)morpholine 3-Br, 5-cyclopropyl 296.17 (est.) 2222937-52-0 Exploratory synthesis

Structural Insights :

  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in this compound enhances electrophilic aromatic substitution reactivity compared to non-fluorinated analogs like 4-(4-Bromo-3-fluorophenyl)morpholine .
  • Halogen Position : The 3-bromo substituent in the target compound contrasts with the 4-bromo substitution in 4-(4-Bromo-3-fluorophenyl)morpholine, altering steric and electronic profiles for Suzuki-Miyaura coupling .

Thiomorpholine and Sulfonylmorpholine Analogs

Table 2: Comparison with Heterocyclic Variants
Compound Name Core Structure Substituents Key Properties/Applications
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine 4-NO₂ Precursor in combinatorial synthesis
4-[(4-Methoxyphenyl)sulfonyl]morpholine Morpholine-sulfonyl 4-OCH₃, sulfonyl Catalyst in organometallic reactions
4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine Morpholine-sulfonyl 3-Br, 5-CF₃, sulfonyl High reactivity in nucleophilic substitution

Functional Group Impact :

  • Sulfonyl vs. Morpholine: Sulfonyl derivatives (e.g., 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine) exhibit increased polarity and stability compared to non-sulfonylated analogs, making them suitable for high-temperature reactions .
  • Thiomorpholine vs. Morpholine : Thiomorpholine (sulfur-containing) derivatives like 4-(4-Nitrophenyl)thiomorpholine show distinct electronic properties due to sulfur’s lower electronegativity, affecting binding in medicinal applications .
Table 3: Pharmacological Comparisons
Compound Name Target/Activity Key Findings
4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine (CID2992168) EP2 Receptor Potentiation Morpholine core critical for activity; CF₃ enhances potency
4-(3-(5-(3-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)benzyl)morpholine (Compound 27) Cannabinoid CB2 Agonism Morpholine side chain essential for selectivity (EC₅₀ = 8 nM)
This compound Not explicitly studied Structural analog of active compounds; potential for derivatization

SAR Insights :

  • Morpholine Necessity : In EP2 receptor modulators, replacing morpholine with piperazine or pyrrolidine abolishes activity, emphasizing the morpholine ring’s role in binding .
  • Trifluoromethyl Contribution : The -CF₃ group in CID2992168 increases lipophilicity and metabolic stability, a property shared with this compound .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine?

Methodological Answer: A robust approach involves nickel-catalyzed cross-coupling between morpholine and a halogenated aryl precursor. For example:

  • Procedure : React 4-bromo-3-(trifluoromethyl)phenylboronic acid with morpholine using a nickel catalyst (e.g., NiCl₂(dme)) in a polar solvent (e.g., DMF) at 80–100°C for 12–24 hours .

  • Key Parameters :

    CatalystSolventTemperatureReaction TimeYield*
    NiCl₂(dme)DMF90°C18 hrs~75%
    *Yield data inferred from analogous reactions in the literature.

Q. How can the purity and structural integrity of the compound be validated?

Methodological Answer: Combine analytical techniques :

  • HPLC/GC-MS : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase.
  • NMR : Confirm substituent positions (e.g., ¹H NMR: δ 3.7–3.9 ppm for morpholine protons; ¹³C NMR: δ 120–125 ppm for CF₃ carbon).
  • X-ray Crystallography : Resolve crystal structure (e.g., data-to-parameter ratio >15, R-factor <0.05) for unambiguous confirmation .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Follow protocols for halogenated aromatics:

  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary morpholine ring size) and test biological activity.
  • Pharmacological Assays : Screen analogs against target receptors (e.g., kinase inhibition assays) using IC₅₀ measurements.
  • Data Interpretation : Compare activity trends with computational docking results (e.g., AutoDock Vina) to identify critical binding interactions .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability over 100 ns trajectories.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

Q. What strategies resolve contradictory data in reaction optimization?

Methodological Answer:

  • Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent systematically to identify optimal conditions.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Statistical Analysis : Apply ANOVA to distinguish significant factors (e.g., p < 0.05 for solvent polarity effects) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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